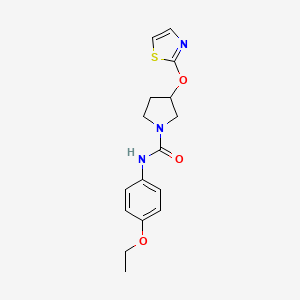
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, also known as ETP-101, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ETP-101 belongs to the class of pyrrolidine carboxamides and has been shown to have promising results in preclinical studies.
Scientific Research Applications
Corrosion Inhibition
Thiazole-based pyridine derivatives, including those structurally related to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, have shown potential as corrosion inhibitors for mild steel. These compounds demonstrate effective protection of steel surfaces through both anodic and cathodic inhibition, with their efficiency related to concentration and temperature (Chaitra et al., 2016).
Synthesis of Pharmacologically Interesting Compounds
The synthesis of substituted 1H-1-pyrrolylcarboxamides, which are of pharmacological interest, has been reported. These compounds, including variants of the pyrrolidine structure, have been synthesized via acyl chlorides and characterized for potential pharmacological applications (Bijev et al., 2003).
DNA-binding Polyamides
The development of novel base-sensitive amino-protecting groups for the preparation of DNA-binding polyamides, which include pyrrolidine structures, has been explored. These compounds are synthesized for potential application in gene regulation and therapeutic interventions (Choi et al., 2003).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, structurally similar to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, have been designed and synthesized as inhibitors of Mycobacterium tuberculosis. These compounds have demonstrated significant activity against various strains of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anticancer Applications
Compounds structurally related to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide have been investigated for their potential as anticancer agents. These include pyrazolo[1,5-a]pyrimidines and related Schiff bases, which have shown cytotoxic activity against various human cancer cell lines (Hassan et al., 2014; Hassan et al., 2015).
Antimicrobial Activities
Some derivatives of thiazoles and their fused compounds have shown significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Fluorophores for Imaging and Sensing
N-Ethoxycarbonylpyrene- and perylene thioamides, related to the ethoxycarbonyl group in the chemical of interest, have been used in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range and have applications in imaging and sensing (Witalewska et al., 2019).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)18-15(20)19-9-7-14(11-19)22-16-17-8-10-23-16/h3-6,8,10,14H,2,7,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTZWZKYUQHCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

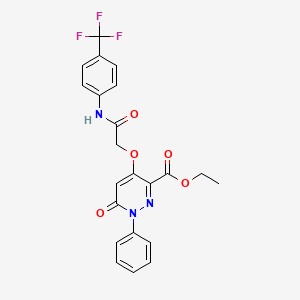
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
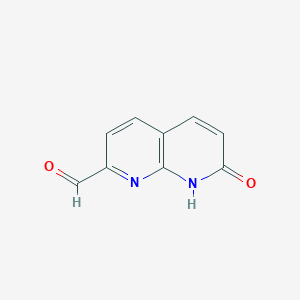
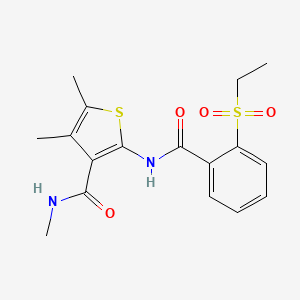
![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)
![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)
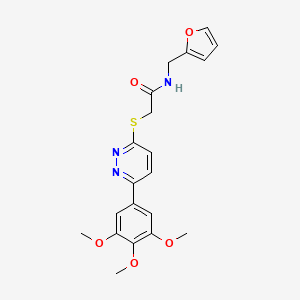

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)
